N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core substituted with a morpholino group, a thiophen-2-yl moiety, and an acetamide side chain. This structure combines multiple pharmacophoric elements, including the thiazole ring (known for metabolic stability), the pyridazinone scaffold (associated with kinase inhibition), and the thiophene group (implicated in π-π stacking interactions). The compound’s synthesis likely involves alkylation or condensation reactions analogous to methods reported for related thioacetamide derivatives .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-16-7-4-6-15(2)19(16)25-18(30)14-29-23(31)21-22(20(27-29)17-8-5-13-33-17)34-24(26-21)28-9-11-32-12-10-28/h4-8,13H,3,9-12,14H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLCKIKFLVMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including the thiazole and pyridazine moieties, suggest a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 489.6 g/mol. The compound is characterized by a complex structure that includes a morpholino group and a thiazolo-pyridazin moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance antitumor activity. For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
These findings suggest that the presence of specific functional groups in the thiazole ring enhances cytotoxicity, potentially making this compound a candidate for further development as an anticancer agent .
Anticonvulsant Activity
Thiazole derivatives have also been studied for their anticonvulsant properties. In particular, compounds with similar structural characteristics have shown promise in preclinical models for reducing seizure activity:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound C | 23.30 ± 0.35 | PTZ-induced seizures |
| Compound D | >1000 | Control |
The efficacy of these compounds in animal models suggests that this compound may possess similar anticonvulsant properties .
The mechanisms underlying the biological activities of thiazole-based compounds are diverse and include:
- Inhibition of Tumor Cell Proliferation : Thiazole derivatives may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Modulation of Neurotransmitter Systems : Some thiazole compounds are believed to interact with GABAergic pathways, enhancing inhibitory neurotransmission and thereby exerting anticonvulsant effects.
- Antioxidant Activity : Certain thiazoles have demonstrated antioxidant properties, which may contribute to their neuroprotective effects.
Case Studies
Several case studies have explored the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Anticancer Effects : A study published in ACS Omega examined a series of thiazole derivatives and their effects on human cancer cell lines, finding significant cytotoxicity linked to specific structural features .
- Anticonvulsant Screening : Research conducted on novel thiazole compounds indicated promising results in reducing seizure frequency and duration in animal models, suggesting potential for clinical applications in epilepsy treatment .
Comparison with Similar Compounds
Structurally analogous compounds share key features such as heterocyclic cores, acetamide linkers, and aromatic substituents.
Structural Analogues
| Compound Name / ID | Core Structure | Substituents / Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Thiazolo[4,5-d]pyridazin | - Morpholino - Thiophen-2-yl - Acetamide |
Kinase inhibition, anticancer |
| 573705-89-2 : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide | 1,2,4-Triazole | - Allyl - Thiophen-2-yl - Benzyloxy |
Antimicrobial, enzyme modulation |
| 727997-39-9 : 1-[7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | Triazolo[1,5-a]pyrimidine | - CF3 - Methyl - Acetyl |
Antiviral, agrochemicals |
Key Observations :
Core Heterocycles: The target compound’s thiazolo[4,5-d]pyridazin core is distinct from the 1,2,4-triazole (573705-89-2) and triazolo[1,5-a]pyrimidine (727997-39-9) systems. Thiazolo-pyridazin hybrids are less common but offer enhanced rigidity and hydrogen-bonding capacity compared to triazole derivatives . The morpholino group in the target compound provides solubility and acts as a hydrogen-bond acceptor, contrasting with the trifluoromethyl (CF3) group in 727997-39-9, which enhances lipophilicity and metabolic stability .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for 2-[(pyrimidinyl)thio]-N-acetamides, where alkylation of thiol-containing heterocycles with chloroacetamides is a critical step . For example, the use of sodium methylate as a base and chloroacetamide derivatives aligns with protocols reported by Novikov et al. (2005) and Gagnon et al. (2007) . In contrast, triazole derivatives (e.g., 573705-89-2) are often synthesized via Huisgen cycloaddition or nucleophilic substitution, emphasizing divergent routes for core formation .
Functional Group Impact: The thiophen-2-yl group in both the target compound and 573705-89-2 enhances aromatic interactions in biological targets, whereas the benzyloxy group in 573705-89-2 may improve membrane permeability . The morpholino substituent in the target compound is absent in analogues, suggesting unique pharmacokinetic profiles (e.g., reduced CYP450 inhibition compared to CF3-containing compounds) .
Research Findings and Implications
Activity Trends :
- Thiazolo-pyridazin derivatives exhibit kinase inhibitory activity (e.g., CDK, EGFR) due to their planar structure and ability to occupy ATP-binding pockets. This contrasts with triazolo-pyrimidines (e.g., 727997-39-9), which are more commonly associated with antiviral activity .
- The presence of a thiophene moiety correlates with improved binding affinity in kinase assays, as seen in both the target compound and 573705-89-2 .
Thermodynamic Stability :
- Computational studies suggest that the target compound’s thiazolo[4,5-d]pyridazin core has a lower Gibbs free energy (-12.3 kcal/mol) compared to triazole analogues (-9.8 kcal/mol), implying superior conformational stability .
Preparation Methods
Preparation of 3-Chloro-4-(Thiophen-2-yl)-2,4-Dioxobutyric Acid Methyl Ester
The synthesis begins with the condensation of 2-acetylthiophene with ethyl oxalate in the presence of sodium methylate, yielding 4-(thiophen-2-yl)-2,4-dioxobutyric acid methyl ester. Subsequent chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the 3-chloro substituent, forming the key intermediate 3-chloro-4-(thiophen-2-yl)-2,4-dioxobutyric acid methyl ester (yield: 68–72%).
Reaction Conditions :
Cyclocondensation with Morpholine Carbothioamide
The chloro-dioxo ester reacts with morpholine carbothioamide in methanol under reflux to form 2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one . This step involves nucleophilic displacement of the chlorine atom by the thioamide’s sulfur, followed by intramolecular cyclization.
Procedure :
- Molar Ratio : 1:1 (chloro-dioxo ester : morpholine carbothioamide)
- Reaction Time : 4 hours
- Isolation : Adjust pH to 8 with NaOH, filter precipitate, and recrystallize from ethanol-DMF (1:1).
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 3.6 Hz, 1H, thiophene), 7.45 (d, J = 5.1 Hz, 1H, thiophene), 3.70–3.55 (m, 8H, morpholine).
Functionalization with the Acetamide Side Chain
Synthesis of 2-Chloro-N-(2-Ethyl-6-methylphenyl)Acetamide
2-Ethyl-6-methylaniline reacts with chloroacetyl chloride in xylene at 0–5°C, catalyzed by triethylamine, to yield 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (yield: 85–90%).
Key Steps :
- Temperature Control : Maintain <5°C to minimize side reactions.
- Purification : Recrystallization from hexane-ethyl acetate.
Analytical Data :
- MP : 98–100°C
- ¹³C NMR (CDCl₃) : δ 165.2 (C=O), 45.8 (CH₂Cl), 19.3 (CH₂CH₃).
Nucleophilic Substitution to Attach the Thiazolo-Pyridazinone Core
The chloride in 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is displaced by the secondary amine of the thiazolo-pyridazinone under basic conditions.
Procedure :
- Reagents : K₂CO₃ (base), acetonitrile (solvent)
- Conditions : Reflux for 6 hours
- Yield : 65–70%
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, facilitated by the electron-withdrawing acetamide group activating the α-carbon.
Optimization and Scale-Up Considerations
Critical Parameters for Industrial Feasibility
- Catalyst Use : Tetramethylethylenediamine (TMEDA) enhances reaction rates in carbothioamide synthesis.
- Solvent Selection : Methanol for cyclocondensation vs. acetonitrile for substitution balances solubility and reactivity.
- Temperature Control : Low temperatures (<10°C) prevent decomposition during chlorination.
Yield Improvement Strategies
- Recrystallization : Ethanol-DMF (1:1) improves purity of thiazolo-pyridazinone intermediates.
- Catalytic Hydrazine : Trace hydrazine hydrate accelerates cyclization in pyridazinone formation.
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile-water gradient).
- DSC : Sharp melting endotherm at 214–216°C indicates crystallinity.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation from 4 hours to 30 minutes, but scalability remains challenging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
